molecular formula C15H24O B6287777 1-(4-Pentylphenyl)-2-methyl-2-propanol CAS No. 2737205-38-6

1-(4-Pentylphenyl)-2-methyl-2-propanol

Cat. No.: B6287777
CAS No.: 2737205-38-6
M. Wt: 220.35 g/mol
InChI Key: MELLRKNSRRYFFJ-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a para-pentyl-substituted phenyl group attached to a 2-methyl-2-propanol backbone. Its molecular formula is C₁₅H₂₄O, with a molecular weight of 220.35 g/mol. The compound’s structure features a bulky tertiary alcohol moiety, which confers distinct physical and chemical properties, including low solubility in water and high stability due to steric hindrance.

Properties

IUPAC Name

2-methyl-1-(4-pentylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELLRKNSRRYFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Pentylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-pentylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of 4-pentylphenol activates the aromatic ring towards electrophilic attack by the isobutylene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of 1-(4-Pentylphenyl)-2-methyl-2-propanone or 1-(4-Pentylphenyl)-2-methyl-2-propanoic acid.

    Reduction: Formation of 1-(4-Pentylphenyl)-2-methylpropane.

    Substitution: Formation of 1-(4-Pentylphenyl)-2-methyl-2-chloropropane or 1-(4-Pentylphenyl)-2-methyl-2-aminopropane.

Scientific Research Applications

1-(4-Pentylphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Alcohol Type Key Substituent Reactivity with Lucas Reagent
1-(4-Pentylphenyl)-2-methyl-2-propanol C₁₅H₂₄O 220.35 Tertiary Pentyl (C₅H₁₁) Immediate turbidity
1-(4-Vinylphenyl)-2-methyl-2-propanol C₁₂H₁₆O 176.25 Tertiary Vinyl (C₂H₃) Immediate turbidity
1-(4-Chlorophenyl)-2-methylpropan-2-ol C₁₀H₁₃ClO 184.66 Tertiary Chloro (Cl) Immediate turbidity
1-(4-Fluoro-2-methylphenyl)-2-propanol C₁₀H₁₃FO 168.21 Secondary Fluoro (F) Delayed/no turbidity
tert-Butanol C₄H₁₀O 74.12 Tertiary None Immediate turbidity

Research Findings

  • Synthetic Pathways : Analogous compounds (e.g., 6i in ) suggest that palladium-catalyzed cross-coupling with 4-pentylphenylacetylene could synthesize the target compound, yielding ~60–70% under optimized conditions .
  • Hydrogen Bonding: Tertiary alcohols like this compound exhibit weaker hydrogen bonding than primary/secondary alcohols, affecting crystallization and melting points .
  • Safety Considerations: Similar alcohols (e.g., 1-(4-Methylphenyl)-1-propanol) require handling with protective equipment due to irritant properties, as noted in GHS classifications .

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